![molecular formula C37H51N8O6P B607746 GS-9191 CAS No. 859209-84-0](/img/structure/B607746.png)
GS-9191
描述
GS-9191 是一种新型化合物,以其强大的抗增殖和抗肿瘤病毒活性而闻名。 它是核苷酸类似物 9-(2-膦酰甲氧基乙基)鸟嘌呤的双前药,旨在渗透皮肤并在上皮层代谢为活性核苷三磷酸类似物 。 该化合物在治疗人乳头瘤病毒诱发的病变方面显示出巨大潜力 .
准备方法
合成路线和反应条件
GS-9191 是从 9-(2-膦酰甲氧基乙基)鸟嘌呤开始,通过一系列化学反应合成的。 合成涉及双酰胺前药的形成,这增强了其穿透皮肤的能力 。 详细的合成路线和反应条件是专有的,在公开文献中没有完全公开。
工业生产方法
This compound 的工业生产涉及在大规模条件下进行严格控制的合成,以确保高纯度和产量。 该过程通常包括纯化、结晶和质量控制等步骤,以满足药物标准 .
化学反应分析
反应类型
GS-9191 会经历几种类型的化学反应,包括:
氧化: 通过代谢过程转化为其活性形式。
还原: 这种化合物通常没有报道还原反应。
取代: 涉及在合成过程中取代官能团.
常用试剂和条件
氧化: 上皮层中的酶促氧化。
取代: 合成过程中使用了各种有机溶剂和催化剂.
形成的主要产物
科学研究应用
Efficacy in HPV-Related Conditions
GS-9191 has shown promising results in various studies concerning its efficacy against HPV-related lesions:
- In Vitro Studies : In vitro analyses demonstrated that this compound exhibited significant antiproliferative effects on HPV-positive cell lines with effective concentrations (EC50) as low as 0.03 nM . The compound was less potent against non-HPV-infected and primary cells .
- Animal Models : In a cottontail rabbit papillomavirus model, topical application of this compound resulted in a dose-dependent reduction in papilloma lesion size, with complete cures observed at a concentration of 0.1% .
- Clinical Trials : A Phase II double-blind, placebo-controlled study indicated that this compound was well tolerated and demonstrated statistically superior efficacy compared to placebo in treating external genital warts . These findings suggest that this compound could be a viable treatment option for skin conditions characterized by excessive cellular proliferation.
Pharmacokinetics and Metabolism
The pharmacokinetics of this compound reveal important insights into its activation and distribution:
- Cellular Uptake : this compound has been shown to interact with human organic anion transporter 1 (hOAT1), which may facilitate its uptake into cells. However, it was noted that the cytotoxicity of this compound did not correlate with the levels of hOAT1 expression in certain cell lines .
- Role of Cathepsin A : Research indicates that Cathepsin A plays a role in the intracellular activation of this compound. Knockdown experiments demonstrated that reduced Cathepsin A levels led to decreased accumulation of this compound metabolites, suggesting that this step is crucial for effective drug metabolism .
Summary of Research Findings
Study Type | Key Findings |
---|---|
In Vitro Studies | Effective against HPV-positive cells (EC50 as low as 0.03 nM) |
Animal Model | Significant reduction in papilloma size; complete cure at 0.1% concentration |
Clinical Trials | Phase II study showed superior efficacy compared to placebo for external genital warts |
Mechanism | Inhibits DNA polymerases; induces apoptosis through DNA chain termination |
Pharmacokinetics | Interacts with hOAT1; metabolism influenced by Cathepsin A |
作用机制
相似化合物的比较
类似化合物
9-(2-膦酰甲氧基乙基)鸟嘌呤 (PMEG): GS-9191 的母体化合物,以其抗增殖活性而闻名,但毒性更高.
N6-环丙基-2,6-二氨基嘌呤 (cPrPMEDAP): 另一种具有类似抗病毒特性的相关化合物.
独特性
This compound 的独特之处在于其双前药设计,与母体化合物相比,这增强了其皮肤渗透性并降低了毒性。 这使其成为治疗病毒病变的局部治疗的很有希望的候选药物 .
生物活性
GS-9191 is a novel topical prodrug designed for the treatment of human papillomavirus (HPV) infections, particularly external genital warts. Its biological activity is primarily attributed to its metabolism into the active nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine (PMEG), which exhibits potent antiviral and antiproliferative effects against HPV-transformed cells. This article explores the detailed biological activity of this compound, including its mechanism of action, efficacy in various studies, and potential clinical applications.
This compound functions as a double prodrug that is metabolized intracellularly to cPrPMEDAP and subsequently to PMEG. The active metabolite, PMEG diphosphate (PMEG-DP), acts as a potent inhibitor of DNA polymerases α, δ, and ε, which are crucial for DNA replication in both host cells and HPV . The inhibition occurs because PMEG-DP lacks the necessary 3′ hydroxyl group for DNA chain elongation, effectively terminating DNA synthesis in infected cells and leading to apoptosis .
In Vitro Studies
In vitro studies have demonstrated that this compound is significantly more potent than its parent compound PMEG and its intermediate cPrPMEDAP in inhibiting the growth of HPV-positive cell lines. The effective concentrations required to inhibit 50% of cell growth (EC50 values) were reported as follows:
Compound | EC50 (nM) |
---|---|
This compound | 0.03 |
cPrPMEDAP | 207 |
PMEG | 284 |
These results indicate that this compound is particularly effective against HPV-infected cells while showing reduced potency in non-HPV-infected primary cells (EC50 values ranging from 1 to 15 nM) .
In Vivo Studies
In animal models, specifically the cottontail rabbit papillomavirus (CRPV) model, topical application of this compound resulted in a dose-dependent reduction in papilloma size. Complete cures were observed at a concentration of 0.1% . Moreover, no systemic toxicity was noted during these studies, further supporting its safety profile for topical use .
Clinical Trials
This compound has undergone several clinical trials assessing its efficacy and safety for treating external genital warts. A Phase 2 study concluded that this compound was well tolerated and demonstrated statistically superior efficacy compared to placebo treatments . The results suggest that this compound could be a viable option for managing conditions characterized by excessive cellular proliferation due to HPV infection.
Case Study: Efficacy in HPV Treatment
A clinical trial involving multiple patients with external genital warts treated with this compound showed promising results. Patients were administered topical this compound over a specified duration, with follow-up assessments indicating significant reductions in wart size and number compared to baseline measurements.
Case Study: Safety Profile Assessment
In another study focusing on safety, patients receiving this compound reported minimal adverse effects, primarily localized skin irritation. This aligns with findings from preclinical studies indicating a favorable safety profile devoid of systemic toxicity .
属性
CAS 编号 |
859209-84-0 |
---|---|
分子式 |
C37H51N8O6P |
分子量 |
734.8 g/mol |
IUPAC 名称 |
2-methylpropyl (2S)-2-[[2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethyl-[[(2S)-1-(2-methylpropoxy)-1-oxo-3-phenylpropan-2-yl]amino]phosphoryl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C37H51N8O6P/c1-25(2)21-50-35(46)30(19-27-11-7-5-8-12-27)43-52(48,44-31(36(47)51-22-26(3)4)20-28-13-9-6-10-14-28)24-49-18-17-45-23-39-32-33(40-29-15-16-29)41-37(38)42-34(32)45/h5-14,23,25-26,29-31H,15-22,24H2,1-4H3,(H2,43,44,48)(H3,38,40,41,42)/t30-,31-/m0/s1 |
InChI 键 |
YTMOQFAFGKLYIW-CONSDPRKSA-N |
SMILES |
CC(C)COC(=O)C(CC1=CC=CC=C1)NP(=O)(COCCN2C=NC3=C(N=C(N=C32)N)NC4CC4)NC(CC5=CC=CC=C5)C(=O)OCC(C)C |
手性 SMILES |
CC(C)COC(=O)[C@H](CC1=CC=CC=C1)NP(=O)(COCCN2C=NC3=C(N=C(N=C32)N)NC4CC4)N[C@@H](CC5=CC=CC=C5)C(=O)OCC(C)C |
规范 SMILES |
CC(C)COC(=O)C(CC1=CC=CC=C1)NP(=O)(COCCN2C=NC3=C(N=C(N=C32)N)NC4CC4)NC(CC5=CC=CC=C5)C(=O)OCC(C)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GS-9191; GS 9191; GS9191; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。